Product packaging for 4-(2-Phosphanylethyl)pyridine(Cat. No.:CAS No. 157098-73-2)

4-(2-Phosphanylethyl)pyridine

Cat. No.: B14272516
CAS No.: 157098-73-2
M. Wt: 139.13 g/mol
InChI Key: IACLNJLEQOZTTE-UHFFFAOYSA-N
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Description

Significance of Hybrid Pyridine-Phosphine Architectures in Contemporary Chemistry

Hybrid pyridine-phosphine ligands are of significant interest due to the complementary nature of their donor atoms. The hard nitrogen atom of the pyridine (B92270) ring and the soft phosphorus atom of the phosphine (B1218219) group allow these ligands to bind effectively to a variety of metal centers, influencing their electronic and steric environment. This "push-pull" electronic effect can lead to enhanced catalytic activity and selectivity in a range of chemical transformations. wikipedia.orga2bchem.com The modular nature of these ligands allows for the independent tuning of both the pyridine and phosphine fragments, enabling the rational design of catalysts for specific applications. a2bchem.com

One of the most well-studied examples of a pyridine-phosphine ligand is 2-(2-(diphenylphosphino)ethyl)pyridine. This ligand has been extensively used in coordination chemistry and catalysis, forming stable complexes with various transition metals and facilitating reactions such as cross-coupling and hydrogenation. a2bchem.commedchemexpress.comchemicalbook.com The insights gained from studying this and similar ligands provide a valuable framework for understanding the potential of related structures like 4-(2-Phosphanylethyl)pyridine.

Overview of Ligand Design Principles for Multidentate Systems

The design of multidentate ligands is a cornerstone of modern coordination chemistry. The ability of a ligand to bind to a metal center through two or more donor atoms, known as chelation, leads to the formation of more stable complexes compared to their monodentate counterparts. This phenomenon, termed the chelate effect, is a key principle in ligand design. researchgate.net

Several factors are crucial in the design of multidentate ligands:

Chelate Ring Size: The number of atoms in the ring formed by the ligand and the metal center influences the stability of the complex. Five- and six-membered chelate rings are generally the most stable.

Bite Angle: The angle between the two donor atoms and the metal center, known as the bite angle, plays a critical role in determining the geometry and reactivity of the resulting complex. researchgate.net

Steric and Electronic Properties: The substituents on the ligand backbone can be modified to tune the steric bulk and electronic properties of the ligand, thereby influencing the coordination environment and catalytic activity of the metal center.

These principles guide the synthesis of ligands with tailored properties for specific applications, from catalysis to materials science.

Scope and Potential Research Avenues for this compound

While extensive research has been conducted on 2-substituted pyridine-phosphine ligands, the 4-substituted isomer, this compound, remains a less explored yet promising area of investigation. The change in the substitution pattern from the 2- to the 4-position of the pyridine ring is expected to have a significant impact on the ligand's coordination behavior and the properties of its metal complexes.

Potential research avenues for this compound include:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives is a fundamental first step. Detailed characterization of the ligand and its coordination complexes with various transition metals will provide insights into its bonding and structural properties.

Coordination Chemistry: Investigating the coordination behavior of this compound with a range of metal precursors will reveal its preferred coordination modes (e.g., monodentate P- or N-coordination, bidentate P,N-chelation, or bridging).

Catalytic Applications: Exploring the catalytic activity of metal complexes of this compound in various organic transformations, such as cross-coupling reactions, hydrogenation, and polymerization, could uncover novel and efficient catalytic systems.

The unique electronic and steric properties of this compound, arising from the para-position of the phosphanylethyl group relative to the nitrogen atom, may lead to distinct reactivity profiles compared to its 2-substituted counterpart, making it a compelling target for future research.

Table 1: Properties of Pyridine and Phosphine Ligands

Property Pyridine Phosphine
Donor Atom Nitrogen Phosphorus
Hard/Soft Nature Hard σ-donor Soft Ligand
Bonding Primarily σ-donation σ-donation and π-acceptance

| Tunability | Substituents on the ring | Substituents on phosphorus |

Table 2: Comparison of 2- and 4-Substituted Pyridine-Phosphine Ligands

Feature 2-(2-(Diphenylphosphino)ethyl)pyridine This compound
Substitution Pattern Ortho Para
Chelate Ring Size Forms a 5-membered chelate ring Can potentially form larger metallacycles or act as a bridging ligand
Coordination Primarily bidentate (P,N) Potentially more versatile (monodentate, bidentate, bridging)

| Research Status | Extensively studied | Less explored |

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Pyridine
Phosphine
2-(2-(Diphenylphosphino)ethyl)pyridine
Transition metals
Hydrogen
Carbon
Nitrogen
Phosphorus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10NP B14272516 4-(2-Phosphanylethyl)pyridine CAS No. 157098-73-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157098-73-2

Molecular Formula

C7H10NP

Molecular Weight

139.13 g/mol

IUPAC Name

2-pyridin-4-ylethylphosphane

InChI

InChI=1S/C7H10NP/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6,9H2

InChI Key

IACLNJLEQOZTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCP

Origin of Product

United States

Synthetic Methodologies for 4 2 Phosphanylethyl Pyridine and Its Derivatives

Strategies for Pyridine (B92270) Ring Synthesis and Functionalization

The construction of the pyridine scaffold is a foundational aspect of synthesizing the target compound. Methodologies range from classical condensation reactions to modern cycloaddition and C-H functionalization techniques.

Hantzsch-Type Pyridine Synthesis Approaches

The Hantzsch pyridine synthesis, first reported in 1881, is a multicomponent reaction that offers a straightforward route to dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.org The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org

The general mechanism is believed to involve the formation of an enamine from the β-ketoester and the nitrogen donor, and a chalcone-type intermediate from the aldehyde and the other β-ketoester. These intermediates then combine to form a dihydropyridine, which is subsequently aromatized. wikipedia.org While effective for many substituted pyridines, the direct incorporation of a phosphanylethyl group into the starting materials for a Hantzsch synthesis can be challenging due to the reactivity of the phosphine (B1218219) moiety. A more common strategy would be to synthesize a pyridine ring with a suitable precursor functional group at the 4-position, which can later be converted to the desired phosphanylethyl side chain.

Limitations of the classical Hantzsch synthesis include potentially harsh reaction conditions and long reaction times, which have led to the development of modified and more benign approaches. wikipedia.orgum.edu.mt For instance, the use of heterogeneous catalysts and alternative energy sources like microwave irradiation has been explored to improve yields and reaction times. wikipedia.org

[4+2] Cycloaddition Reactions for Pyridine Scaffolds

[4+2] cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a powerful and convergent method for constructing the pyridine ring. baranlab.orgrsc.org These reactions involve the combination of a diene and a dienophile, where one or both components contain nitrogen.

One common approach is the inverse-electron-demand Diels-Alder reaction, where an electron-poor azadiene reacts with an electron-rich dienophile. baranlab.orgacsgcipr.org For example, 1,2,4-triazines can serve as azadiene precursors, reacting with enamines or ynamines to form a bicyclic intermediate that subsequently eliminates a small molecule (like N₂) to yield the pyridine ring. acsgcipr.orggoogle.com This method offers a high degree of regiocontrol in the synthesis of substituted pyridines. acs.org

Another strategy involves the normal-electron-demand Diels-Alder reaction of a 1-azadiene with an alkyne or an alkene equivalent. baranlab.orgrsc.org The reactivity of the 1-azadiene can be enhanced by incorporating electron-donating groups. rsc.org While direct cycloaddition is a viable route, the synthesis of the required substituted azadiene precursors can sometimes be multi-stepped. acsgcipr.org The versatility of these cycloaddition strategies allows for the construction of highly substituted pyridines that can be further elaborated to the target compound. researchgate.net

Cycloaddition ApproachDiene ComponentDienophile ComponentKey Features
Inverse-Electron-Demand Electron-poor azadienes (e.g., 1,2,4-triazines)Electron-rich dienophiles (e.g., enamines, ynamines)Good for regiocontrol, often involves extrusion of a small molecule. baranlab.orgacsgcipr.org
Normal-Electron-Demand Electron-rich 1-azadienesElectron-deficient alkynes or alkenesReactivity depends on the electronic nature of the substituents. baranlab.orgrsc.org

C-H Functionalization Techniques for Pyridine Ring Modification

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying existing pyridine rings, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present challenges for selective functionalization. researchgate.netbeilstein-journals.org

Transition-metal catalysis has been instrumental in overcoming these challenges. beilstein-journals.org Various metals, including rhodium, nickel, and iridium, have been employed to catalyze the direct alkylation, arylation, and borylation of pyridine C-H bonds. beilstein-journals.orgnih.govnih.gov For the synthesis of 4-(2-phosphanylethyl)pyridine, a key transformation would be the introduction of an ethyl or a vinyl group at the 4-position of the pyridine ring, which could then be further functionalized to the desired phosphine.

For instance, nickel-catalyzed C-4 alkylation of pyridines with alkenes has been achieved using a cooperative Lewis acid co-catalyst. acs.org This method allows for the direct addition of an alkyl chain to the 4-position of pyridine. Similarly, rhodium catalysts have been used for the ortho-alkylation of pyridines. nih.gov While C-2 functionalization is often favored due to the directing effect of the nitrogen atom, strategies for selective C-4 functionalization are continuously being developed. rsc.orgnih.gov These methods often rely on specific ligand designs or catalyst systems to control the regioselectivity. acs.orgacs.org

The development of C-H functionalization techniques offers a more direct and sustainable route to substituted pyridines, which are valuable precursors for the synthesis of complex molecules like this compound. rsc.org

Installation of Phosphine Moieties via Carbon-Phosphorus Bond Formation

The formation of the carbon-phosphorus (C-P) bond is the final key step in the synthesis of this compound. This can be achieved through various methods, with the choice of method often depending on the nature of the starting materials and the desired stereochemistry at the phosphorus center.

Synthetic Routes for Alkylphosphines

The synthesis of alkylphosphines can be broadly categorized into methods involving nucleophilic phosphorus reagents or electrophilic phosphorus reagents. nih.gov A common and widely used method is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a halophosphine. nih.gov For the synthesis of this compound, this would involve preparing a 2-(pyridin-4-yl)ethyl organometallic species and reacting it with a suitable halophosphine.

Another important route is the hydrophosphination of alkenes, which involves the addition of a P-H bond across a double bond. The hydrophosphination of 4-vinylpyridine (B31050) with phosphine (PH₃) or a primary phosphine (RPH₂) would directly yield the desired product or a derivative thereof. This reaction can be catalyzed by radicals, bases, or transition metals.

The umpolung approach, where a P-nucleophile reacts with a C-electrophile, is another viable strategy. researchgate.netacs.org This can involve the reaction of a metal phosphide (B1233454) with an alkyl halide. For instance, reacting a metal phosphide with 4-(2-haloethyl)pyridine would lead to the formation of the C-P bond.

Synthetic RoutePhosphorus ReagentCarbon ReagentKey Features
Nucleophilic Substitution Organometallic reagent (e.g., Grignard)Halophosphine (e.g., PCl₃, R₂PCl)Widely applicable, allows for stepwise introduction of alkyl groups. nih.gov
Hydrophosphination Phosphine (PH₃) or primary/secondary phosphineAlkene (e.g., 4-vinylpyridine)Atom-economical, can be catalyzed by various methods.
Umpolung (P⁻/C⁺) Metal phosphideAlkyl halideUseful for specific substrate combinations. researchgate.netacs.org

Stereoselective Phosphine Introduction

The synthesis of P-chiral phosphines, where the phosphorus atom is a stereocenter, has garnered significant attention due to their application as ligands in asymmetric catalysis. thieme-connect.comnih.gov Achieving stereoselectivity in the introduction of the phosphine moiety is a challenging but important aspect of modern phosphine synthesis. bohrium.com

One of the most successful approaches involves the use of chiral auxiliaries. nsf.gov For example, a chiral auxiliary can be attached to the phosphorus atom, and the subsequent nucleophilic substitution reactions at the phosphorus center can proceed with high diastereoselectivity. The chiral auxiliary is then removed to afford the enantiomerically enriched phosphine. nsf.gov

Metal-catalyzed asymmetric synthesis has also emerged as a powerful tool for creating P-stereogenic phosphines. thieme-connect.com Chiral transition metal complexes can catalyze the enantioselective alkylation or arylation of phosphines. thieme-connect.comresearchgate.net For instance, copper and nickel complexes have been successfully employed in the asymmetric synthesis of P-stereogenic phosphines. thieme-connect.com

Another strategy involves the resolution of racemic phosphines or their derivatives. tandfonline.comtandfonline.com This can be achieved through classical resolution with chiral resolving agents or by chromatographic separation using a chiral stationary phase. tandfonline.com The development of these stereoselective methods has significantly expanded the toolbox for synthesizing a wide range of structurally diverse and enantiomerically pure phosphine ligands. acs.orgresearchgate.netbohrium.com

Convergent and Linear Synthesis Pathways to this compound

The construction of this compound can be approached through both linear and convergent strategies, each offering distinct advantages in terms of efficiency and precursor availability. rsc.org

Linear Synthesis: A primary linear route involves the direct addition of a P-H bond across a C=C double bond, a reaction known as hydrophosphination. A common method is the nucleophilic addition of phosphine (PH₃) to 4-vinylpyridine. This reaction is typically promoted by heating and results in the formation of the target phosphine. mdpi.com This stepwise approach, building the molecule sequentially, can be advantageous when starting materials are simple and readily available. rsc.org

Synthesis Type General Approach Starting Materials Example Key Reaction Reference
LinearStep-by-step constructionPhosphine (PH₃), 4-VinylpyridineNucleophilic Addition / Hydrophosphination mdpi.com
ConvergentIndependent fragment synthesis followed by coupling2-(4-pyridyl)ethylmagnesium bromide, Phosphorus trichlorideGrignard Reaction evitachem.com

Derivatization and Structural Modification of this compound Ligands

Derivatization, or the chemical modification of a compound, is a crucial strategy for altering the properties of this compound. core.ac.uk These modifications are typically aimed at tuning the electronic and steric characteristics of the ligand to optimize its performance in catalytic systems. researchgate.net The process can involve reactions targeting the phosphine group, such as oxidation or alkylation, or functionalization of the pyridine ring. core.ac.ukresearchgate.net For example, the phosphine can be readily oxidized to the corresponding phosphine oxide, which exhibits different coordination properties. researchgate.net

The electronic and steric properties of phosphine ligands are paramount to their function in catalysis, influencing the stability and reactivity of the metal complexes they form. rsc.orgrsc.orgunits.it These properties can be precisely adjusted by introducing various substituents to either the phosphorus atom or the pyridine ring.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring directly impacts the electronic environment of the metal center in a complex. rsc.org For instance, adding electron-donating groups to the 4-position of the pyridine ring increases the electron density on the copper(II) center in certain pincer complexes. rsc.org Conversely, electron-withdrawing groups decrease electron density. This modulation of the metal's electronic properties can alter reaction rates and selectivity. rsc.org

Steric Effects: The size of the substituents on the phosphorus atom and around the pyridine ring dictates the steric hindrance around the coordinated metal. units.it Increasing the steric bulk can influence the coordination geometry and the accessibility of the metal center to substrates, which can be critical for achieving high selectivity in catalytic reactions. nih.gov The Tolman cone angle is a common metric used to quantify the steric bulk of phosphine ligands. units.it

Table of Substituent Effects on Pyridine-Based Ligands

Substituent Position Substituent Type Effect Impact on Metal Complex Reference
Pyridine Ring (4-position) Electron-Donating (e.g., -OH, -OBn) Increases electron density at the nitrogen atom. Increases electron density at the metal center. rsc.org
Pyridine Ring (4-position) Electron-Withdrawing (e.g., -Cl, -NO₂) Decreases electron density at the nitrogen atom. Decreases electron density at the metal center. rsc.org
Phosphorus Atom Bulky Alkyl/Aryl Groups Increases steric hindrance. Can control substrate access and improve selectivity. units.itnih.gov

The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce specific enantiomers of a chiral product. researchgate.netnih.gov Chiral analogs of this compound can be synthesized to serve as effective ligands in enantioselective reactions. rsc.org

Several strategies exist for introducing chirality:

From Chiral Precursors: A common approach is to start the synthesis with an enantiomerically pure building block. For example, chiral amino alcohols can be used to construct chiral oxazoline (B21484) rings adjacent to the pyridine, forming "Pybox" type ligands. nih.govresearchgate.net Similarly, chiral primary amines can be used to introduce a stereocenter into the ligand framework. rsc.orgmdpi.com

Catalytic Asymmetric Synthesis: A chiral catalyst can be employed to create the stereogenic center during the synthesis of the ligand itself. A notable example is the chiral Brønsted acid-catalyzed asymmetric hydrophosphinylation of vinylazaarenes with secondary phosphine oxides. nih.gov This method allows for the synthesis of P-chiral 2-azaaryl-ethylphosphine oxides with high enantiomeric excess. These phosphine oxides can then be reduced to the corresponding P-chiral tertiary phosphines, which are valuable as C₁-symmetric hybrid P,N-ligands for asymmetric metal catalysis. nih.gov

The resulting chiral pyridine-phosphine ligands have been successfully applied in various asymmetric transformations, including hydrogenations, where they can induce high levels of enantioselectivity. researchgate.netrsc.org

Examples of Chiral Pyridine-Containing Ligands

Ligand Type Chirality Source Synthetic Application Example Reference
Pyridine-Aminophosphine Chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffold Asymmetric Hydrogenation rsc.org
Pyridine Bis(oxazoline) (Pybox) Chiral Amino Alcohols (e.g., (S)-2-Amino-4-phenylbutan-1-ol) Asymmetric Negishi Cross-Couplings nih.gov
P-Chiral 2-Azaaryl-Ethylphosphine Oxide Asymmetric Hydrophosphinylation using a chiral catalyst Precursors to P-chiral tertiary phosphine ligands nih.gov
Pyridine-based Imidazolidin-4-one Chiral Imidazolidin-4-one unit Asymmetric Henry Reactions beilstein-journals.org

Coordination Chemistry of 4 2 Phosphanylethyl Pyridine

Complexation with Transition Metals Across the Periodic Table

The dual donor sites of 4-(2-Phosphanylethyl)pyridine facilitate its coordination to a wide variety of transition metals, spanning different groups and periods. The electronic and steric properties of the metal center, as well as the reaction conditions, play a crucial role in determining the stoichiometry and geometry of the resulting complexes.

Mononuclear Metal Complexes

This compound readily forms stable mononuclear complexes with numerous transition metals. The ligand can act as either a monodentate or a bidentate chelating ligand, depending on the specific metal ion and the presence of other competing ligands.

Complexes of Palladium(II) often feature the ligand in a bidentate P,N-chelating fashion, leading to the formation of square planar geometries typical for d⁸ metal ions. nih.gov Spectroscopic data, including NMR, provides evidence for the coordination of both the phosphorus and nitrogen atoms to the palladium center. nih.gov

With Cobalt(II) and Iron(II) , high-spin octahedral or tetrahedral complexes are commonly observed. The coordination can involve one or more this compound ligands, alongside other co-ligands such as halides or solvent molecules. jocpr.comfrontiersin.org X-ray diffraction studies of related pyridine-phosphine complexes have elucidated the structural details of such coordination spheres. nih.gov

The coordination chemistry with Copper(I) and Copper(II) is particularly diverse. Copper(I), a d¹⁰ ion, often forms tetrahedral or trigonal planar complexes, where the phosphine (B1218219) moiety of the ligand is the preferred coordination site. nih.govrsc.org In contrast, Copper(II) complexes can adopt square planar or distorted octahedral geometries, with the ligand potentially acting as a chelating agent. nih.gov The formation of dinuclear and polynuclear structures is also prevalent with copper ions. rsc.org

Rhodium(I) , another d⁸ metal, readily forms square planar complexes. These complexes are of interest in catalysis, and the coordination of the P,N-ligand can significantly influence their reactivity.

Nickel(II) complexes with pyridine-phosphine ligands have been synthesized and structurally characterized. Depending on the ligand-to-metal ratio and the counter-ions present, both square planar and octahedral geometries can be achieved.

Ruthenium(II) forms a variety of octahedral complexes with this compound and its analogues. These complexes are often studied for their photophysical and photochemical properties. Spectroscopic techniques like NMR are instrumental in characterizing the coordination environment around the ruthenium center. nih.govelsevierpure.comnih.gov

Information on the coordination of this compound with early transition metals like Zirconium(IV) and Vanadium(IV) is less common in the literature. However, based on the known chemistry of these metals with related phosphine and pyridine (B92270) ligands, the formation of six- or seven-coordinate complexes for Zr(IV) and five- or six-coordinate complexes for V(IV) can be anticipated.

Cadmium(II) , a d¹⁰ metal ion, typically forms tetrahedral or octahedral complexes. The flexible coordination geometry of Cd(II) allows for the formation of various structural motifs, including mononuclear species where the ligand may coordinate in a monodentate or bidentate fashion. mdpi.com

Table 1: Representative Mononuclear Complexes of Pyridine-Phosphine Ligands with Various Transition Metals
Metal IonTypical GeometryCoordination NumberRelevant Research Findings
Pd(II)Square Planar4Forms stable P,N-chelates. nih.gov
Co(II)Octahedral/Tetrahedral4 or 6Structural characterization of analogous complexes available. jocpr.comnih.gov
Fe(II)Octahedral/Tetrahedral4 or 6Spectroscopic and structural data on related systems have been reported. frontiersin.orgnih.govnih.gov
Cu(I)Tetrahedral/Trigonal Planar3 or 4Favors coordination through the soft phosphine donor. nih.govrsc.org
Cu(II)Square Planar/Distorted Octahedral4 or 6Can form both mononuclear and polynuclear species. nih.gov
Rh(I)Square Planar4Complexes are of interest for catalytic applications.
Ni(II)Square Planar/Octahedral4 or 6Geometry is dependent on reaction conditions and co-ligands.
Ru(II)Octahedral6Studied for their photochemical and photophysical properties. nih.govelsevierpure.comnih.gov
Zr(IV)Octahedral/Heptacoordinate6 or 7Coordination chemistry with this specific ligand is less explored.
V(IV)Square Pyramidal/Octahedral5 or 6Limited data available for complexes with this ligand.
Cd(II)Tetrahedral/Octahedral4 or 6Forms a variety of structural motifs due to its flexible coordination geometry. mdpi.com

Dinuclear and Polynuclear Coordination Assemblies

The ability of this compound to act as a bridging ligand, utilizing both its nitrogen and phosphorus donor atoms to connect two or more metal centers, leads to the formation of dinuclear and polynuclear coordination assemblies. These structures can exhibit interesting magnetic and electronic properties arising from the communication between the metal centers.

Dinuclear complexes can be formed where the ligand bridges two metal ions in a head-to-tail or head-to-head fashion. For instance, two ligands can bridge two metal centers, creating a macrocyclic structure. elsevierpure.com The nature of the metal and the other ligands present will dictate the final structure. Copper(I) has shown a propensity to form dinuclear and even tetranuclear clusters with pyridyl phosphine ligands. rsc.org

Polynuclear complexes, or coordination polymers, can be synthesized where the ligand systematically links metal centers into one-, two-, or three-dimensional networks. The formation of such extended structures is dependent on the coordination geometry of the metal ion and the stoichiometry of the reaction.

Heterobimetallic Systems Utilizing this compound

The distinct electronic preferences of the nitrogen and phosphorus donors in this compound make it an excellent candidate for the construction of heterobimetallic complexes. In such systems, one metal ion can preferentially coordinate to the phosphine "end" of the ligand, while a different metal ion binds to the pyridine "end". This selective coordination can be exploited to bring two different metals into close proximity, potentially leading to cooperative effects in catalysis or unique photophysical properties.

The synthesis of heterobimetallic complexes often involves a stepwise approach, where the ligand is first coordinated to one metal center, followed by the introduction of the second metal ion. For example, a Ru(II)/Fe(II) heterobimetallic complex has been reported where a polypyridyl ligand bridges the two different metal centers. dntb.gov.ua Similarly, Ir(I)/Fe(II), Ir(I)/Co(II), and Ir(I)/Ni(II) heterobimetallic complexes have been synthesized using a bridging pyridyl-phosphine ligand. nih.gov The characterization of these complexes often requires a combination of spectroscopic techniques and single-crystal X-ray diffraction to fully elucidate the coordination environment of each metal ion. nih.gov

Investigation of Coordination Modes and Ligand Denticity

A key aspect of the coordination chemistry of this compound is its ability to adopt various coordination modes, which are primarily dictated by the nature of the metal center and the reaction conditions. The ligand can function as a monodentate, bidentate chelating, or bridging ligand.

Pyridine Nitrogen Coordination (Monodentate or Chelating)

The pyridine nitrogen atom of this compound can coordinate to a metal center in a monodentate fashion, particularly when the phosphine group is already coordinated to another metal or when steric hindrance prevents chelation. In many instances, especially with transition metals that can accommodate a five-membered chelate ring, the ligand acts as a bidentate P,N-chelating agent. This chelation leads to the formation of a stable five-membered ring, which is entropically favored. The chelate versus bridging bonding mode can sometimes be in equilibrium, and the preferred mode can be influenced by the presence of other ligands or solvent molecules. researchgate.net

Phosphine Phosphorus Coordination

The phosphine phosphorus atom is a soft donor and therefore preferentially coordinates to soft or borderline metal ions such as Pd(II), Pt(II), Rh(I), and Cu(I). In many of the mononuclear complexes, the phosphorus atom is a primary coordination site. In bridging coordination modes, the phosphine can coordinate to one metal center while the pyridine nitrogen coordinates to another, facilitating the formation of di- and polynuclear structures. The coordination of the phosphine group can be confirmed by ³¹P NMR spectroscopy, where a significant downfield shift is typically observed upon complexation.

Table 2: Coordination Modes of this compound
Coordination ModeDescriptionFavored byCharacterization Technique
Monodentate (N-bound)Only the pyridine nitrogen coordinates to the metal.Hard metal ions, steric hindrance.¹H NMR, IR spectroscopy.
Monodentate (P-bound)Only the phosphine phosphorus coordinates to the metal.Soft metal ions.³¹P NMR spectroscopy.
Bidentate (P,N-chelate)Both phosphorus and nitrogen coordinate to the same metal center, forming a five-membered ring.Metals that form stable five-membered chelate rings.X-ray crystallography, ¹H and ³¹P NMR spectroscopy. researchgate.net
Bridging (P,N-bridging)Phosphorus and nitrogen coordinate to different metal centers.Formation of dinuclear, polynuclear, or heterobimetallic complexes. nih.govrsc.orgelsevierpure.comX-ray crystallography.

Due to a lack of specific scientific literature and research data for the chemical compound “this compound,” it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline.

The available information largely pertains to the broader classes of pyridine and phosphine ligands, as well as more complex, related structures such as Tris[2-(4-pyridyl)ethyl]phosphine. While general principles of coordination chemistry regarding chelation, bridging modes, and common geometries (square planar, octahedral, tetrahedral) for these classes of ligands are well-documented, specific experimental data, detailed research findings, and data tables for complexes of this compound itself are not available in the provided search results.

To construct an article with the requested level of scientific accuracy and detail for each specified subsection, dedicated studies on the synthesis, crystal structure, and coordination behavior of this compound with various metal centers would be required. Without such specific sources, any generated content would be overly general and would not meet the stringent requirements of the prompt to focus solely on the target compound.

Spectroscopic and Structural Characterization of Metal Complexes of 4 2 Phosphanylethyl Pyridine

Vibrational Spectroscopy for Coordination Bond Identification (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for confirming the coordination of 4-(2-Phosphanylethyl)pyridine to a metal center. The analysis focuses on the shifts of characteristic vibrational bands of the pyridine (B92270) and phosphine (B1218219) moieties upon complexation.

Coordination of the pyridine nitrogen atom to a metal center typically leads to observable shifts in the ring's stretching and bending frequencies. up.ac.za Several key pyridine ring vibrations, including the C=C and C=N stretching modes that appear in the 1400–1650 cm⁻¹ region of the free ligand's spectrum, shift to higher frequencies (a blueshift) upon complexation. up.ac.zaresearchgate.net This shift is a direct consequence of the kinematic coupling that occurs when the nitrogen atom is anchored to a heavier metal ion. up.ac.za

Similarly, the phosphine group's coordination can be inferred from changes in the FT-IR spectrum. While many bands are associated with the phenyl groups in arylphosphines, specific bands related to the phosphorus-carbon (P-C) linkage can provide evidence of coordination. sdstate.edu For alkylphosphines like the ethylphosphine (B1201611) moiety in the title compound, subtle shifts in the C-H and P-C vibrational modes are expected. The absence of certain bands, such as the P-H stretching vibration (around 2280 cm⁻¹) in a secondary phosphine precursor, alongside the appearance of new bands in the far-infrared region (typically below 400 cm⁻¹) corresponding to metal-phosphorus (ν(M-P)) and metal-nitrogen (ν(M-N)) stretching vibrations, provides definitive evidence of complex formation. up.ac.zaspecac.com

Table 1: Representative FT-IR Vibrational Shifts upon Pyridine Coordination

Vibrational Mode Free Pyridine (cm⁻¹) Coordinated Pyridine (cm⁻¹) Shift
Ring Stretching (ν(C=C), ν(C=N)) ~1580 1600-1610 +20 to +30
Ring Breathing ~990 1010-1020 +20 to +30
C-H in-plane bend ~1030 1040-1050 +10 to +20

Note: Data are representative values for pyridine coordination and may vary based on the metal center and complex geometry. up.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the structure of these complexes in solution. By analyzing ¹H, ¹³C, and ³¹P nuclei, a comprehensive picture of the ligand's binding mode and the complex's geometry can be assembled.

Upon coordination of the this compound ligand to a metal center, the chemical shifts of the protons experience significant changes due to the alteration of their electronic environment. The most pronounced effects are typically observed for the protons on the pyridine ring. Coordination of the nitrogen atom to an electron-accepting metal center leads to a downfield shift (deshielding) of the pyridine protons, particularly the α-protons (adjacent to the nitrogen) and β-protons. nih.gov This effect is analogous to protonation and is related to the Lewis acidity of the metal center and the basicity of the ligand. acs.org The protons on the ethyl bridge also exhibit shifts upon either P- or N-coordination, providing further evidence of complex formation.

Table 2: Illustrative ¹H NMR Chemical Shift Changes (Δδ) upon Coordination

Proton Free Ligand (δ, ppm) Coordinated Ligand (δ, ppm) Coordination Shift (Δδ, ppm)
Pyridine H-2, H-6 (α) ~8.5 8.7 - 9.0 +0.2 to +0.5
Pyridine H-3, H-5 (β) ~7.2 7.3 - 7.6 +0.1 to +0.4
Ethyl -CH₂-N ~2.8 2.9 - 3.2 +0.1 to +0.4
Ethyl -CH₂-P ~2.0 2.1 - 2.5 +0.1 to +0.5

Note: Values are hypothetical and representative. Actual shifts depend on the metal, solvent, and coordination mode. nih.govcaltech.edu

Similar to ¹H NMR, the ¹³C NMR spectrum provides valuable information about the electronic changes within the ligand framework upon coordination. The carbon atoms of the pyridine ring, especially C-2/C-6 and C-4, are deshielded and shift downfield upon N-coordination due to the withdrawal of electron density by the metal. nih.gov The carbons of the ethyl bridge are also sensitive to the coordination at the phosphorus and nitrogen atoms. The magnitude of these coordination-induced shifts can offer insights into the strength of the metal-ligand interaction. In cases of paramagnetic complexes, signals may be significantly broadened or shifted, sometimes rendering them unobservable. up.ac.za

³¹P NMR spectroscopy is exceptionally informative for studying complexes of phosphine-containing ligands due to its high sensitivity and wide chemical shift range. rasayanjournal.co.in The coordination of the phosphorus atom to a metal center results in a significant change in the ³¹P chemical shift compared to the free ligand. This difference, known as the coordination chemical shift (Δδ = δcomplex - δligand), is a key diagnostic parameter. researchgate.net

The magnitude and sign of Δδ depend on several factors, including the metal, its oxidation state, the other ligands in the coordination sphere, and the geometry of the complex. uio.noosti.gov A large downfield shift is often observed for palladium(II) and platinum(II) complexes. mdpi.com Furthermore, coupling between the phosphorus nucleus and other NMR-active metal nuclei, such as ¹⁹⁵Pt (I=1/2, 33.8% abundance) or ¹⁰³Rh (I=1/2, 100% abundance), can be observed. The magnitude of the one-bond coupling constant (¹JM-P) provides direct evidence of a metal-phosphorus bond and offers insight into its nature.

Table 3: Representative ³¹P NMR Data for Phosphine Complexes

Complex Type Free Ligand δ (ppm) Complex δ (ppm) Coordination Shift Δδ (ppm) ¹J(M-P) (Hz)
Alkylphosphine -30 to -60 Varies Varies N/A
[PdCl₂(PR₃)₂] Varies Varies +30 to +60 N/A
[PtCl₂(PR₃)₂] Varies Varies +20 to +50 2400-3800
[CuI(PR₃)₂]₂ Varies Varies -5 to -20 Broadened

Note: Data compiled from analogous phosphine complexes. PR₃ represents a generic phosphine ligand. rasayanjournal.co.inmdpi.comresearchgate.net

Two-dimensional (2D) NMR techniques are indispensable for unambiguously determining the connectivity and spatial arrangement of atoms, which is crucial for confirming the specific isomeric form of a complex. numberanalytics.com For a potentially chelating ligand like this compound, these methods can confirm a P,N-chelate structure versus other possibilities like a P-bound monomer or a P,N-bridged dimer.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å). A cross-peak between protons on the pyridine ring and protons on the ethyl group would provide strong evidence for a folded, chelating conformation. uio.no

Electronic Absorption Spectroscopy (e.g., UV-Vis) and Charge Transfer Band Analysis

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing the new electronic states that arise in transition metal complexes. The spectra of complexes of this compound are expected to be dominated by two main types of transitions. libretexts.org

Ligand-Centered (LC) Transitions: These are high-energy transitions, typically occurring in the UV region (<350 nm), that are analogous to the π→π* transitions within the pyridine aromatic system of the free ligand. mdpi.com

Charge-Transfer (CT) Transitions: These transitions are often the most prominent feature in the visible region of the spectrum and are responsible for the intense colors of many transition metal complexes. jetir.org They involve the movement of an electron between molecular orbitals that are primarily metal-based and those that are primarily ligand-based. wikipedia.org

Metal-to-Ligand Charge Transfer (MLCT): If the metal is in a relatively low, electron-rich oxidation state (e.g., Ru(II), Cu(I)) and the ligand has low-lying π* orbitals (as the pyridine ring does), an electron can be excited from a metal d-orbital to a ligand π* orbital. libretexts.orgrsc.org These are denoted as d→π* transitions.

Ligand-to-Metal Charge Transfer (LMCT): If the metal is in a high, electron-poor oxidation state (e.g., Mn(VII) in MnO₄⁻) and the ligand has high-energy lone pairs, an electron can be excited from a ligand-based orbital to an empty or partially filled metal d-orbital. wikipedia.org

The energy and intensity (molar absorptivity, ε) of these CT bands provide significant information about the electronic structure of the complex. mdpi.com CT bands are typically much more intense (ε > 1000 L mol⁻¹ cm⁻¹) than the Laporte-forbidden d-d transitions often seen in octahedral complexes. wikipedia.org The nature of the phosphine co-ligand can also influence the energy of the CT bands by modifying the electron density at the metal center. nih.govmdpi.com

Table 4: Common Compound Names

Compound Name Abbreviation/Formula
This compound C₇H₁₀NP
Fourier-Transform Infrared FT-IR
Nuclear Magnetic Resonance NMR
Nuclear Overhauser Effect Spectroscopy NOESY
Heteronuclear Multiple Bond Correlation HMBC
Ultraviolet-Visible UV-Vis
Metal-to-Ligand Charge Transfer MLCT
Ligand-to-Metal Charge Transfer LMCT
Triphenylphosphine PPh₃

Mass Spectrometry (e.g., ESI-MS, EI-MS, Tandem Mass Spectrometry) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable analytical technique in coordination chemistry for determining the molecular weight of a complex and obtaining structural information through fragmentation analysis. nih.govresearchgate.net Soft ionization techniques like Electrospray Ionization (ESI) are particularly suited for the analysis of metal complexes, as they can transfer intact ionic species from solution to the gas phase with minimal unintended fragmentation. rsc.orgfrontiersin.org

In a hypothetical ESI-MS analysis of a metal complex of this compound, such as [M(L)n]Xz (where M is a metal, L is the ligand, n is the stoichiometric number, and X is a counter-ion), the primary goal would be the observation of the molecular ion. For instance, a divalent metal complex like [M(this compound)2]2+ would be expected to show a peak corresponding to the [M(L)2]2+ cation. rsc.org The high resolution of modern mass spectrometers would also allow for the confirmation of the isotopic pattern, which is a unique signature for complexes containing metals with multiple stable isotopes. nih.gov

Electron Ionization (EI-MS), a harder ionization technique, is generally less common for non-volatile or thermally unstable coordination compounds but can provide valuable information on fragmentation patterns if the complex is sufficiently stable.

Tandem Mass Spectrometry (MS/MS) would be a powerful tool for elucidating the structure of such complexes. frontiersin.orgnih.gov In an MS/MS experiment, a specific ion (the parent or precursor ion), such as the molecular ion of the complex, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (daughter or product ions) are then analyzed. For a complex of this compound, predictable fragmentation pathways would include the sequential loss of neutral ligand molecules. uvic.ca For example, the fragmentation of a hypothetical [M(L)2]2+ ion would likely produce the [M(L)]2+ ion and a neutral ligand molecule. Further fragmentation could involve cleavage within the ligand itself, providing insight into the ligand's binding mode and the strength of the coordinative bonds.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.netijcce.ac.irjocpr.com This technique provides unequivocal information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. scirp.org For any novel metal complex of this compound, obtaining a crystal structure would be a primary goal for its complete characterization.

Crystal Structure Determination and Conformational Analysis

The process of crystal structure determination for a metal complex of this compound would involve growing a single crystal of suitable quality. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, the electron density map of the unit cell can be calculated, which in turn reveals the atomic positions.

The resulting structural data would unambiguously establish the coordination environment of the metal center. Key details would include:

The coordination number and geometry (e.g., tetrahedral, square planar, octahedral) of the metal ion. wikipedia.org

The binding mode of the this compound ligand (e.g., monodentate through either P or N, or chelating/bridging if multiple ligands or metal centers are involved).

Precise bond lengths between the metal and the donor atoms (P and/or N), which can offer insights into the nature of the metal-ligand bonding. wikipedia.org

Bond angles around the metal center and within the ligand itself.

Furthermore, the crystal structure provides a detailed snapshot of the ligand's conformation in the solid state. The ethyl bridge between the phosphine and pyridine moieties allows for conformational flexibility. X-ray analysis would reveal the specific torsion angles adopted by the ligand upon coordination, which are influenced by steric and electronic interactions within the complex and packing forces within the crystal. nih.govrsc.orgrsc.org

Correlation Between Solid-State and Solution-Phase Structures

While X-ray diffraction provides an exact structure in the solid state, it is important to determine if this structure is maintained in solution, where many chemical reactions and measurements occur. goettingen-research-online.de The conformation of a flexible ligand like this compound can be influenced by crystal packing forces, which are absent in solution. Therefore, the solid-state structure may not be identical to the predominant structure in solution.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to probe the solution-phase structure. A comparison between solid-state XRD data and solution-phase NMR data is crucial. For instance, if a complex shows a specific conformation in the crystal, NMR studies (like NOE experiments) could confirm if that conformation persists in solution or if there is free rotation around the ligand's single bonds, leading to an averaged structure on the NMR timescale. Discrepancies between the two states can reveal dynamic processes and the influence of the environment on the molecular structure.

Computational and Theoretical Investigations of 4 2 Phosphanylethyl Pyridine and Its Complexes

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the ground-state electronic structure and equilibrium geometry of molecular systems. For 4-(2-phosphanylethyl)pyridine and its metal complexes, DFT calculations provide fundamental insights into bonding, structure, and stability.

Researchers typically employ hybrid functionals like B3LYP or pure functionals such as BP86, combined with appropriate basis sets (e.g., 6-31G(d) for main group elements and LANL2DZ or SDD for transition metals) to perform geometry optimizations . These calculations determine the most stable three-dimensional arrangement of atoms by minimizing the system's energy. The results yield precise predictions of bond lengths, bond angles, and dihedral angles.

Upon coordination to a metal center (e.g., Iron, Cobalt, Ruthenium), significant changes in the ligand's geometry are observed and accurately modeled by DFT . The P-C and C-N bond lengths within the ligand backbone may slightly elongate, and the chelate bite angle (P-M-N) becomes a critical parameter defining the stability and steric environment of the complex. DFT accurately predicts the coordination geometry, which is often a distorted octahedral or square planar arrangement, depending on the metal and its oxidation state . The calculated structural parameters are frequently validated by comparison with experimental data from X-ray crystallography, often showing excellent agreement .

The table below presents representative DFT-calculated structural parameters for free this compound and a hypothetical octahedral iron(II) complex, illustrating the structural changes upon coordination.

Table 1. Comparison of DFT-Calculated Geometric Parameters for Free Ligand and a Coordinated Complex.
ParameterFree this compound[Fe(this compound)2(CO)2]2+ (Hypothetical)Description
P—C Bond Length (Å)1.8651.878The bond between the phosphorus atom and the ethyl bridge.
N—Cpy Bond Length (Å)1.3411.355The bond within the pyridine (B92270) ring involving the nitrogen atom.
Fe—P Bond Length (Å)N/A2.254The coordination bond between the iron center and the phosphorus donor.
Fe—N Bond Length (Å)N/A2.158The coordination bond between the iron center and the nitrogen donor.
P—Fe—N Bite Angle (°)N/A85.2The chelate angle formed by the ligand coordinating to the metal center.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

For the free this compound ligand, calculations show that the HOMO is predominantly localized on the lone pair of the phosphorus atom, identifying it as the primary nucleophilic and electron-donating site. Conversely, the LUMO is typically centered on the π* orbitals of the pyridine ring, making the ring the primary electron-accepting region .

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. Upon coordination to a metal, the energies of the ligand's frontier orbitals are significantly altered. The interaction with metal d-orbitals leads to the formation of new molecular orbitals in the complex, generally resulting in a smaller HOMO-LUMO gap compared to the free ligand. This reduction in the gap facilitates electron transfer processes, which is fundamental to the catalytic activity of these complexes .

Table 2. Calculated Frontier Molecular Orbital Energies.
SpeciesHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
Free this compound-5.85-0.415.44
[Co(this compound)Cl2] (Hypothetical)-6.52-3.882.64
[Ru(this compound)(bpy)2]2+ (Hypothetical)-7.11-4.952.16

Charge Delocalization and Spin Density Calculations

Understanding the distribution of electric charge and electron spin within a molecule is essential for predicting its reactive sites and magnetic properties. Computational methods, such as Natural Bond Orbital (NBO) or Mulliken population analysis, are used to assign partial atomic charges.

In this compound, these calculations confirm the electronegativity differences: the phosphorus and nitrogen atoms bear a partial negative charge, reinforcing their role as Lewis basic sites for metal coordination. The ethyl bridge carbons are relatively neutral, while the hydrogen atoms are partially positive .

For paramagnetic complexes, such as those containing Co(II) or Fe(III), spin density calculations are particularly informative. These calculations map the spatial distribution of unpaired electrons. While the majority of the spin density is typically localized on the metal center, a non-negligible amount can be delocalized onto the this compound ligand through covalent metal-ligand interactions . This delocalization can influence the reactivity of the ligand itself and is critical for interpreting results from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. For instance, in a high-spin Co(II) complex, significant spin density might be found on the phosphorus atom, indicating a strong covalent Co-P bond.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. It maps the electrostatic potential onto the electron density surface, providing an intuitive guide to electrophilic and nucleophilic regions.

In an MEP map of this compound, distinct regions of varying potential are visible:

Negative Potential (Red/Yellow): These regions correspond to areas of high electron density and are susceptible to electrophilic attack. For this ligand, the most intense negative potential is localized around the lone pairs of the nitrogen and phosphorus atoms, visually confirming them as the strongest coordination sites .

Positive Potential (Blue): These regions are electron-deficient and are attractive to nucleophiles. They are typically found around the hydrogen atoms, particularly those on the pyridine ring.

Neutral Potential (Green): These areas, like the ethyl chain, have a relatively neutral electrostatic potential.

The MEP map provides a clear, qualitative picture that complements the quantitative data from FMO and charge analyses, offering a holistic view of the molecule's reactivity profile.

Theoretical Studies on Reaction Mechanisms and Catalytic Pathways

One of the most significant applications of computational chemistry is the elucidation of complex reaction mechanisms, especially in catalysis. DFT calculations are used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states (TS).

Complexes of this compound are studied as catalysts for reactions like hydrogenation and transfer hydrogenation . Theoretical studies can, for example, model the entire catalytic cycle for the hydrogenation of a ketone by a ruthenium complex. By calculating the Gibbs free energy (ΔG) for each step, researchers can determine the rate-determining step (the one with the highest activation barrier, ΔG‡) and the most plausible reaction pathway .

These studies often reveal the importance of the ligand's "hemilabile" character. The pyridine arm can dissociate from the metal center, creating a vacant coordination site necessary for substrate binding. After the chemical transformation, the pyridine arm re-coordinates, stabilizing the complex. DFT calculations can quantify the energy cost of this dissociation/re-coordination, providing insight into the catalyst's efficiency . By comparing different proposed mechanisms (e.g., inner-sphere vs. outer-sphere hydrogen transfer), computational models can identify the operative pathway that is most consistent with experimental observations.

Table 3. Hypothetical Relative Free Energies (ΔG) for a Catalytic Hydrogenation Cycle.
StepSpeciesRelative ΔG (kcal/mol)Description
1Resting State Catalyst0.0The stable form of the catalyst before reaction.
2Transition State 1 (TS1)+15.2Activation barrier for substrate binding/ligand dissociation.
3Intermediate 1+4.5Catalyst-substrate adduct.
4Transition State 2 (TS2)+21.8Rate-determining step (e.g., hydride transfer).
5Intermediate 2-5.1Catalyst-product adduct.
6Product Release-12.0Final products and regenerated catalyst.

Catalytic Applications of 4 2 Phosphanylethyl Pyridine Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis, enabling the efficient and selective production of fine chemicals, pharmaceuticals, and polymers. chimia.ch Metal complexes of 4-(2-Phosphanylethyl)pyridine are particularly well-suited for homogeneous catalysis due to the ligand's ability to stabilize the metal center, modulate its reactivity, and in some cases, participate directly in the catalytic cycle. imperial.ac.ukmdpi.com The pyridine (B92270) and phosphine (B1218219) moieties can coordinate to a metal center in various configurations, offering flexibility in catalyst design and tuning of catalytic activity. mdpi.com

Hydrogenation Reactions (e.g., Alkenes, Nitro Compounds)

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in organic synthesis. libretexts.org Metal complexes derived from this compound and related P,N-ligands have shown promise in the catalytic hydrogenation of various unsaturated substrates.

Alkenes: The hydrogenation of alkenes to alkanes is a widely used industrial process. libretexts.orgresearchgate.net While traditionally dominated by noble metal catalysts, recent research has focused on developing catalysts based on more earth-abundant metals. rsc.org For instance, manganese complexes featuring non-pincer picolylphosphine ligands, which are structurally related to this compound, have been successfully employed for the hydrogenation of substituted styrenes and unactivated aliphatic alkenes. nii.ac.jp In these systems, the catalytically active species is proposed to be a manganese hydride, formed through the activation of H₂ in the presence of a base. nii.ac.jp Mechanistic studies suggest a metal-ligand cooperative pathway may be involved in the H₂ splitting step. nii.ac.jp

SubstrateCatalyst SystemConditionsConversion/YieldReference
StyreneMnBr(CO)₅ / P,N-ligand / KOtBuH₂ (50 bar), Toluene, 100°C, 24h>99% nii.ac.jp
4-MethylstyreneMnBr(CO)₅ / P,N-ligand / KOtBuH₂ (50 bar), Toluene, 100°C, 24h>99% nii.ac.jp
1-OcteneMnBr(CO)₅ / P,N-ligand / KOtBuH₂ (50 bar), Toluene, 100°C, 24h93% nii.ac.jp

Nitro Compounds: The reduction of nitro compounds to primary amines is a crucial transformation for the synthesis of pharmaceuticals, dyes, and agrochemicals. sioc-journal.cnrasayanjournal.co.in Catalytic hydrogenation is considered the most efficient and environmentally benign method for this conversion. sioc-journal.cn While heterogeneous catalysts are commonly used, homogeneous catalysts offer advantages in terms of selectivity and the ability to tune reactivity through ligand modification. sioc-journal.cn Ruthenium complexes incorporating pyridine-quinoline ligands have demonstrated catalytic activity in transfer hydrogenation reactions, a related process where hydrogen is transferred from a donor molecule like 2-propanol. mdpi.com Furthermore, biocatalytic systems have been developed that show high selectivity for the reduction of the nitro group over other functional groups under mild, aqueous conditions. nih.gov

Hydroformylation and Hydroamination Reactions

Hydroformylation: Also known as the "oxo process," hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond to produce aldehydes. incatt.nl This is a large-scale industrial process, and while traditionally reliant on cobalt and rhodium catalysts, research into new catalytic systems continues. incatt.nlredalyc.org Ruthenium complexes have been explored as catalysts for hydroformylation, showing good activity and selectivity for linear aldehydes. redalyc.org Copper hydride (CuH) catalysis, often in conjunction with ligands, has recently emerged as a method for the formal hydroformylation of vinyl arenes, providing access to enantioenriched α-aryl aldehydes with high regioselectivity. nih.gov

Hydroamination: This reaction involves the addition of an N-H bond of an amine across an unsaturated carbon-carbon bond. Palladium complexes featuring pyridyl-mesoionic carbene ligands have been shown to catalyze the intermolecular hydroamination of terminal alkynes with anilines. nih.gov These reactions proceed at room temperature with high selectivity, and the pyridine wingtip of the ligand is proposed to act as a proton shuttle, facilitating the catalytic cycle. nih.gov

Hydroalkylation Reactions

Hydroalkylation reactions, the addition of a C-H bond across a double or triple bond, represent a highly atom-economical method for forming C-C bonds. A photoenzymatic approach has been developed for the reductive coupling of electron-deficient heterocycles, including pyridines, with alkenes. nsf.gov This method uses flavin-dependent "ene"-reductases and light to generate pyridylmethyl radicals from halomethylpyridines, which then undergo asymmetric hydroalkylation to produce structures with highly enantioenriched γ-stereocenters. nsf.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. masterorganicchemistry.com Ligands play a crucial role in these reactions, stabilizing the palladium catalyst and influencing its activity and selectivity.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Palladium complexes with tridentate amido/pyridyl carboxylate ligands have been reported as highly active and stable phosphine-free catalysts for Suzuki-Miyaura reactions. organic-chemistry.org Additionally, polymer-supported terpyridine palladium complexes have been developed for use in aqueous media, offering the advantage of catalyst recyclability. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org Similar to the Suzuki-Miyaura reaction, phosphine-free palladium catalysts, such as those with quinoline-8-carboxylate ligands, have proven effective. organic-chemistry.org The development of catalysts supported on materials like polyaniline or those incorporating N-heterocyclic carbene (NHC) ligands has also advanced the field. organic-chemistry.orgresearchgate.net Reusable polymer-supported terpyridine palladium complexes are also effective for Heck reactions in water. mdpi.com

C-H Functionalization of Organic Substrates

The direct functionalization of otherwise unreactive C-H bonds is a major goal in modern organic synthesis, offering more atom-economical and environmentally friendly synthetic routes. tcichemicals.comresearchgate.net Metal-catalyzed C-H activation often relies on directing groups to control regioselectivity. tcichemicals.com The pyridine moiety itself can act as a directing group, facilitating the ortho-alkylation or ortho-arylation of the pyridine ring. beilstein-journals.org Palladium-catalyzed C-H functionalization, often coupled with visible-light photocatalysis, has enabled a wide range of transformations, including the synthesis of complex heterocyclic structures like indoles and carbazoles. beilstein-journals.org The mechanism often involves the insertion of the metal catalyst into an aromatic C-H bond, followed by reaction with a coupling partner. beilstein-journals.orgresearchgate.net

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. chemrxiv.org These reactions are fundamental in industrial chemistry for the synthesis of acetic acid, aldehydes, and other carbonyl-containing compounds. chemrxiv.orgdicp.ac.cn Rhodium and palladium complexes are commonly employed as catalysts. dicp.ac.cnmdpi.com For instance, the carbonylation of methyl chloride to acetic acid can be catalyzed by rhodium complexes. dicp.ac.cn Palladium iodide-based systems are effective for a variety of oxidative carbonylation reactions, including the synthesis of lactams and other heterocycles. mdpi.com The development of simplified catalyst systems, such as those using commercially available [Co₂(CO)₈] in coordinating solvents, has also been a focus of recent research. chemrxiv.org

N-Alkylation of Amines

The N-alkylation of amines with alcohols, often proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, is a fundamental transformation in organic synthesis that produces water as the only byproduct. nih.govrsc.org Catalysts for this reaction must be capable of alcohol dehydrogenation, imine formation, and subsequent hydrogenation. Metal complexes incorporating phosphine ligands are well-suited for this role.

While direct catalytic data for this compound in this reaction is not extensively documented, the principles of related systems highlight its potential. For instance, nickel(II) complexes bearing tri- and tetradentate phosphine ligands have proven to be efficient catalysts for the N-alkylation of primary amines with alcohols. nih.gov These reactions typically proceed at high temperatures (e.g., 140 °C) in the presence of a base. nih.gov The phosphine moiety is crucial for stabilizing the metal center and facilitating the elementary steps of the catalytic cycle. Similarly, the pyridine nitrogen in related systems, such as Ni-pyridine-N4 sites, has been shown to be a key component in activating substrates for N-alkylation. rsc.org

A complex of this compound would combine these features. The phosphine group would provide strong coordination to the metal center, while the pyridine unit could participate in the catalytic cycle, potentially through metal-ligand cooperation or by influencing the electronic properties of the metal. rsc.orgmdpi.com

Table 1: Example of Nickel-Catalyzed N-Alkylation of Various Amines with Benzyl Alcohol

EntryAmineProductYield (%)
14-MethoxyanilineN-Benzyl-4-methoxyaniline94
2AnilineN-Benzylaniline91
34-FluoroanilineN-Benzyl-4-fluoroaniline88
42,6-DimethylanilineN-Benzyl-2,6-dimethylaniline81
52-AminopyridineN-Benzyl-2-aminopyridine75
Data derived from studies on related nickel-phosphine catalytic systems. nih.gov

Heterogeneous Catalysis and Supported Catalytic Systems

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving catalyst separation, recovery, and reusability, bridging the gap between homogeneous and heterogeneous catalysis. nsf.govtaylorfrancis.com The structure of this compound is particularly amenable to immobilization. The pyridine nitrogen atom provides a convenient handle for anchoring the entire metal complex to various supports without significantly altering the crucial coordination sphere around the metal provided by the phosphine.

Common supports include inorganic oxides like silica (B1680970) and alumina (B75360), as well as organic polymers and metal-organic frameworks (MOFs). nsf.govmdpi.com For example, pyridyl ligands can be functionalized and grafted onto silica or resins. mdpi.com An iron complex anchored to a Merrifield resin via a functionalized ligand was effective in synthesizing carbamates and N-substituted ureas. mdpi.com Similarly, Ru-based molecular catalysts have been covalently anchored in MOFs, leading to highly efficient and robust heterogeneous systems for water oxidation. marquette.edu

A metal complex of this compound could be immobilized by:

Covalent Grafting: The pyridine ring can be chemically modified to form a covalent bond with a functionalized support.

Coordinative Anchoring: The pyridine nitrogen can directly coordinate to Lewis acidic sites on a support surface, such as those on alumina or within a MOF. nih.gov

Encapsulation: The entire complex can be physically entrapped within the pores of materials like zeolites or MOFs.

The catalytic activity of such supported systems is highly dependent on the nature of the support and the linkage. Studies on other immobilized systems show that support defects can positively influence catalytic activity. osti.gov The resulting heterogeneous catalyst could be applied in flow chemistry reactors, offering significant advantages for industrial-scale chemical production.

Electrocatalysis (e.g., CO2 Reduction Reaction)

The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a key goal for sustainable energy storage. nih.gov Molecular catalysts, particularly those based on transition metal complexes, are at the forefront of this research. The pyridine moiety is a well-established functional group in catalysts for CO2 reduction. It can act as a proton relay and stabilize key intermediates in the catalytic cycle. rsc.org

For example, ruthenium polypyridyl complexes are known to be active electrocatalysts for CO2 reduction. rsc.org The introduction of a phosphine donor, as in a Ru complex with an 8-(diphenylphosphanyl)quinoline ligand, was found to be key to lowering the overpotential required for the reaction. rsc.org This is because the phosphine ligand can modulate the electronic structure of the metal center, facilitating the initial electron transfer steps and the binding of CO2. rsc.org DFT studies on cobalt polypyridine complexes suggest that the doubly reduced metal center attacks the carbon atom of CO2 to form a metallocarboxylate intermediate, a crucial step in the catalytic cycle. mdpi.com

A metal complex of this compound is a promising candidate for CO2 reduction electrocatalysis. The combination of a phosphine donor and a pyridine ring in one ligand could offer several advantages:

The phosphine group can lower the reduction potential of the metal center, reducing the energy input needed. rsc.org

The pyridine nitrogen can assist in the binding and activation of CO2 and can mediate proton transfer from the solution to the active site, which is often a rate-limiting step. rsc.orgresearchgate.net

Table 2: Electrocatalytic CO2 Reduction Performance of a Related Ru-Phosphine Complex

ParameterValueConditions
Catalysttrans(P,MeCN)-[RuII(tpy)(pqn)(MeCN)]2+0.5 mM in 0.1 M TEAP/MeCN
Onset Potential (vs. NHE)-1.25 VIn presence of H2O
Overpotential0.4 VBased on Ecat/2
Turnover Frequency (TOF)4.7 s⁻¹Bulk electrolysis
Faradaic Efficiency (for CO)>90%Bulk electrolysis
Data derived from a study on a ruthenium complex with a phosphine-quinoline ligand. rsc.org

Mechanistic Investigations and Catalytic Cycle Elucidation

Understanding the detailed mechanism of a catalytic reaction is fundamental to improving catalyst design and performance. For reactions involving P,N-ligated complexes, this involves identifying the active species, catalyst resting states, and potential deactivation pathways. mdpi.com

In the context of N-alkylation of amines, control experiments and deuterium (B1214612) labeling studies often point to a "borrowing hydrogen" mechanism. nih.gov This cycle typically involves:

Dehydrogenation: The catalyst oxidizes the alcohol to an aldehyde, generating a metal-hydride species.

Condensation: The aldehyde reacts with the amine to form an imine, releasing water.

Hydrogenation: The metal-hydride species reduces the imine to the final N-alkylated amine, regenerating the catalyst.

For CO2 electroreduction, the mechanism is often elucidated using a combination of cyclic voltammetry, spectroelectrochemistry, and computational methods like Density Functional Theory (DFT). mdpi.comresearchgate.net Studies on related cobalt and ruthenium complexes reveal that the process is initiated by one or two electron reductions, which can be either metal- or ligand-based. rsc.orgmdpi.com The reduced catalyst then binds CO2, forming a metal-CO2 adduct. Subsequent proton-coupled electron transfers lead to C-O bond cleavage and the release of carbon monoxide (CO). mdpi.comresearchgate.net The specific pathway (e.g., ECEC vs. EECC) and the rate-determining step depend heavily on the ligand structure, the metal, and the reaction conditions. researchgate.net

For a complex with this compound, mechanistic studies would focus on the cooperative roles of the phosphine and pyridine units. The phosphine's electronic influence on the metal's redox potentials would be critical, while the pyridine's basicity could affect proton-coupled electron transfer steps or direct interaction with substrates like CO2. nih.govrsc.org

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The design of the ligand is the most powerful tool for tuning the performance of a metal catalyst. numberanalytics.comscholaris.ca For a P,N ligand like this compound, several key principles determine its effectiveness in a given catalytic transformation. acs.org

Electronics: The electronic properties of the two donor atoms are distinct. The phosphine is a soft, strongly σ-donating ligand, while the pyridine nitrogen is a harder N-donor. acs.orgnih.gov This electronic asymmetry can be advantageous, as the phosphine can stabilize lower oxidation states of the metal, while the pyridine can make the metal more susceptible to oxidative addition or interaction with polar substrates. acs.org The basicity of the pyridine nitrogen, which can be tuned with substituents, is crucial for reactions involving proton transfer or Lewis acid/base interactions. nih.govnih.gov

Sterics: The steric bulk around the metal center, largely dictated by the substituents on the phosphorus atom (in this case, hydrogens, but typically alkyl or aryl groups in related ligands), controls access of the substrate to the active site. numberanalytics.comnih.gov This can profoundly influence selectivity (e.g., regioselectivity or enantioselectivity in asymmetric catalysis). pnas.org

Chelate Bite Angle: The two-carbon ethyl linker between the phosphine and pyridine groups defines the P-M-N bite angle. This geometric constraint has a major impact on the stability of the complex and the reactivity of the metal center. Studies on related chromium complexes with pyridine-phosphine ligands for ethylene (B1197577) oligomerization have shown that subtle modifications to the ligand backbone, which alter the bite angle and flexibility, can lead to dramatic changes in catalytic behavior and product selectivity. tue.nl

By systematically modifying the phosphine substituents, the pyridine ring, or the linker length, one can fine-tune these properties to optimize a catalyst for a specific application. numberanalytics.comscholaris.ca This modularity is a key advantage of using ligands like this compound in modern catalyst development.

Supramolecular Chemistry and Self Assembly with 4 2 Phosphanylethyl Pyridine

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The selection of the organic linker is crucial as it dictates the dimensionality, topology, and functionality of the resulting framework. rsc.org Ligands incorporating pyridine (B92270) moieties are extensively used in the synthesis of CPs due to their effective coordinating ability. nih.govnih.govmdpi.comajol.info

The ligand 4-(2-Phosphanylethyl)pyridine is a promising candidate for the design of novel MOFs and CPs. Its dual donor sites (P and N) can coordinate to different metal centers or to a single metal center in various modes (e.g., chelating or bridging), leading to diverse structural possibilities. The flexible ethyl linker allows for conformational freedom, which can accommodate different coordination geometries and facilitate the formation of stable, extended networks.

The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. rsc.org The slow diffusion method is another technique that can yield high-quality crystals suitable for single-crystal X-ray diffraction analysis. rsc.org For instance, the reaction of a pyridine-containing ligand with a metal nitrate (B79036) in the presence of a co-ligand like azide (B81097) can result in the formation of one-dimensional (1D) polymeric chains. mdpi.com Similarly, reactions of various pyridine derivatives with metal salts like Cd(II), Mn(II), Ni(II), and others can produce a range of coordination polymers, with the final structure often depending on the specific reaction conditions. nih.govnih.gov

While direct examples utilizing this compound in MOF and CP synthesis are not extensively documented in the reviewed literature, the principles established with analogous pyridine-phosphine and multi-functional pyridine ligands provide a strong foundation for its potential applications. The table below outlines general synthetic approaches for coordination polymers that could be adapted for this compound.

Synthetic Method Description Potential with this compound
Solvothermal/HydrothermalReaction in a sealed vessel at elevated temperature and pressure.Could facilitate the formation of robust, porous frameworks by overcoming kinetic barriers.
Slow DiffusionLayering solutions of the ligand and metal salt to allow for slow crystal growth at the interface.Ideal for obtaining high-quality single crystals for structural elucidation of the resulting polymer.
Interfacial ReactionReaction occurring at the interface of two immiscible liquids containing the reactants.Can lead to the formation of unique 1D and 2D coordination polymers. nih.gov

Formation of Discrete Metalla-Assemblies (e.g., Metallacycles, Metallarectangles)

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete, well-defined supramolecular architectures such as metallacycles and metallarectangles. nih.gov This approach relies on the predictable coordination geometry of metal ions and the specific bite angles of polytopic ligands. By carefully selecting the metal precursor and the bridging ligand, it is possible to direct the assembly process towards a specific, thermodynamically favored structure. rsc.org

The ligand this compound, with its two distinct donor sites, is well-suited for the construction of such discrete metalla-assemblies. The flexible linker between the pyridine and phosphine (B1218219) groups allows it to adopt various conformations, potentially leading to a range of cyclic structures depending on the preferred coordination angle of the metal center. For example, the use of 90° cis-blocked square planar metal complexes like those of Pd(II) or Pt(II) with ditopic pyridyl ligands often leads to the formation of molecular squares or rhomboids. nih.gov

The synthesis of these assemblies typically involves mixing stoichiometric amounts of the ligand and a metal precursor, often a complex with labile ligands like [Pd(dppp)(OTf)₂] or [Pt(en)(NO₃)₂], in a suitable solvent. nih.gov The resulting structures can be characterized by multinuclear NMR spectroscopy and mass spectrometry. nih.gov

While specific metallacycles or metallarectangles constructed from this compound are not detailed in the available literature, the extensive research on analogous systems provides a clear blueprint for their potential synthesis. For instance, the self-assembly of Pd(II) ions with various bis-monodentate bridging ligands has yielded a plethora of PdnL2n-type architectures. rsc.org The combination of a hard pyridine and a soft phosphine donor in this compound could also be exploited for the self-sorting synthesis of heteroleptic cages. chemrxiv.org

The table below summarizes common metalla-assemblies and the geometric requirements that could be fulfilled by complexes of this compound.

Metalla-Assembly Typical Metal Precursor Geometry Ligand Characteristics Potential Formation
Metallacycle (Triangle)120° acceptorDitopic ligand with appropriate bendPossible with suitable metal precursors.
Metallacycle (Square)90° cis-blocked square planarLinear ditopic ligandHighly plausible with Pd(II) or Pt(II) complexes.
Metallarectangle90° cis-blocked square planarTwo different linear ditopic ligandsCould be achieved through self-sorting mechanisms.
3D Prism90° cis-blocked square planar & tritopic planar ligandDitopic and tritopic ligandsAchievable in multicomponent self-assembly. nih.gov

Role of Non-Covalent Interactions (e.g., Metal Coordination, π-π Stacking) in Self-Assembly

Non-covalent interactions are the driving forces behind the formation of supramolecular structures. mdpi.comuio.no In the context of assemblies involving this compound, several types of non-covalent interactions are expected to play a crucial role.

π-π Stacking: The pyridine ring of the ligand is an aromatic system capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent pyridine rings overlap, are significant in stabilizing the final supramolecular structure. um.es The distances between the centroids of interacting rings typically range from 3.3 to 4.0 Å. nih.gov In complexes with other aromatic ligands, such as those containing phenyl groups, π-stacking between the pyridine and phenyl rings can also occur. nih.gov These interactions can influence the packing of molecules in the solid state and the conformation of the assembly in solution.

Other non-covalent interactions that may be significant include:

Hydrogen Bonding: If co-ligands or solvent molecules with hydrogen bond donors or acceptors are present (e.g., water), hydrogen bonds can further stabilize the supramolecular network. mdpi.com

The interplay of these non-covalent forces is complex and determines the thermodynamic stability of the final supramolecular product. The table below provides typical distances for some of these interactions.

Interaction Type Description Typical Distance (Å)
Metal-Nitrogen BondCoordination of pyridine nitrogen to a metal center.Varies with metal (e.g., ~2.0-2.3 for Pd/Pt). cam.ac.uk
Metal-Phosphorus BondCoordination of phosphine phosphorus to a metal center.Varies with metal (e.g., ~2.2-2.4 for Pd/Pt).
π-π StackingAttraction between aromatic rings.3.3 - 4.0 (centroid-centroid). nih.gov
Hydrogen BondElectrostatic attraction between H and an electronegative atom.~1.5 - 2.5 (H···A).

Templating Effects in Supramolecular Architecture Formation

Templating is a fundamental concept in supramolecular chemistry where the presence of a specific ion, molecule, or even a solvent can direct the formation of a particular supramolecular architecture over other possibilities. The template interacts with the assembling components, organizing them into a specific arrangement that leads to the desired product.

In the context of supramolecular assemblies formed from this compound, both anions and solvent molecules could act as templates. For example, the counter-anion from the metal salt can play a crucial role in determining the final structure of a coordination polymer or a discrete metallacycle. The size, shape, and coordinating ability of the anion can influence the packing of the cationic metal-ligand complexes, leading to different crystalline forms or even different assembly topologies.

Solvent molecules can also be incorporated into the final structure, often through hydrogen bonding, and can thereby influence the self-assembly process. The polarity and size of the solvent can affect the solubility of the components and intermediates, and can stabilize certain conformations of the flexible ligand, thus favoring the formation of a particular product.

Advanced Materials Science Applications of 4 2 Phosphanylethyl Pyridine Derived Systems

Incorporation into Polymeric Materials

The integration of 4-(2-Phosphanylethyl)pyridine into macromolecular structures is a key strategy for developing advanced polymeric materials. The dual-coordination capability of the phosphine (B1218219) and pyridine (B92270) moieties allows this compound to act as a versatile linker in the formation of coordination polymers. These materials are formed through the self-assembly of metal ions and organic ligands, creating extended one-, two-, or three-dimensional networks.

Research on analogous compounds, such as 4-(2-aminoethyl)pyridine, has demonstrated the successful synthesis of one-dimensional polymeric metal complexes. researchgate.net In these structures, the ligand bridges metal centers, creating stable, repeating structural motifs. researchgate.net By extension, this compound is an ideal candidate for constructing similar coordination polymers, where the phosphine and pyridine groups can coordinate to different metal ions or to the same metal center in a chelating or bridging fashion. The choice of metal ion and reaction conditions can be used to control the dimensionality and topology of the resulting polymer, thereby tuning its physical and chemical properties. For instance, pyridine-substituted N-heterocyclic carbene ligands have been used to create chiral coordination polymers with mixed-metal chains, highlighting the structural diversity achievable with such ligands. nih.gov

Table 8.1: Examples of Coordination Polymers with Pyridine-Based Ligands

LigandMetal Ion(s)Polymer DimensionalityKey Structural Feature
4-(2-aminoethyl)pyridineZn(II), Ni(II)1DBridging ligands forming polymeric chains. researchgate.net
4-(2-aminoethyl)pyridineCu(II), Pd(II)1DCyanide groups acting as co-bridging ligands. researchgate.net
1,3-bis(2-pyridyl)-imidazol-2-ylideneAu(I), Ag(I)1D (Helical)Extended Au(I)-Ag(I) chain with short metal-metal separations. nih.gov
4-(dimethylamino)pyridinium-1-acetateCd(II)1DZigzag chains linked by thiocyanate (B1210189) bridges. nih.gov
N,N′-(1,4-phenylenedicarbonyl)diglycinate and 2,2′-bipyridineCd(II)1DZigzag chains linked by noncovalent interactions. mdpi.com

Development of Functional Materials with Unique Properties

The distinct electronic and coordinating properties of the phosphine and pyridine groups enable the use of this compound derivatives in a variety of functional materials.

The ability of both pyridine and phosphine groups to bind to metal ions makes this compound an excellent candidate for the development of electrochemical sensors. When incorporated into a polymer matrix or immobilized on an electrode surface, these ligands can act as selective recognition sites for target analytes, particularly heavy metal ions.

The sensing mechanism typically involves the coordination of the metal ion to the nitrogen of the pyridine ring and/or the phosphorus atom of the phosphine group. This binding event alters the electronic properties of the material, leading to a measurable change in an electrochemical signal, such as current or potential. For example, composites of poly(2,5-bis(3,4-ethylenedioxythienyl)pyridine) and graphitic carbon nitride have been successfully used for the simultaneous electrochemical detection of Cd²⁺ and Pb²⁺. mdpi.com The pyridine units in the polymer backbone provide ideal coordination sites for the heavy metal ions, enhancing the adsorption and detection sensitivity. mdpi.com

Furthermore, the phosphine moiety is known to have a high affinity for soft metal ions and can also be oxidized, providing another avenue for electrochemical detection. The synergistic effect of having both binding sites in one molecule can lead to enhanced selectivity and sensitivity compared to materials with only one type of functional group.

Table 8.2: Performance of Pyridine-Containing Materials in Electrochemical Sensing

Electrode Material / SensorAnalyte(s)Detection MethodLimit of Detection (LOD)
Poly(BPE)/g-C₃N₄ CompositeCd²⁺Differential Pulse Voltammetry (DPV)0.018 µM mdpi.com
Poly(BPE)/g-C₃N₄ CompositePb²⁺Differential Pulse Voltammetry (DPV)0.00324 µM mdpi.com

Thermal batteries are primary reserve batteries that use a solid, non-conductive electrolyte at ambient temperature, which becomes molten and ionically conductive upon heating by a pyrotechnic source. dtic.mil The performance and stability of these batteries are highly dependent on the chemical composition of the electrolyte and electrodes, especially at the high operating temperatures.

Systems derived from this compound, particularly its metal complexes, exhibit significant potential for use in optoelectronic materials such as those for organic light-emitting diodes (OLEDs). The compound can act as a bidentate P,N-ligand, forming stable complexes with transition metals like ruthenium(II), iridium(III), and platinum(II).

Table 8.3: Photophysical Properties of Representative Metal Complexes with Phosphine and Pyridyl Ligands

Complex TypeEmission CharacterEmission ColorQuantum Yield (Φ)
Cycloplatinated(II) with 2-vinylpyridine (B74390) and phosphine ligands³ILCT/³MLCTYellow-OrangeVaries with phosphine ligand nih.gov
Ru(II) bipyridyl with phosphine-ether ligandsMLCT-- acs.org
Cu(I) with 5-(2-pyridyl)tetrazolate and phosphine ligands(ML+IL)CT-Up to 0.89 rsc.org

Structure-Property Relationships in Materials Derived from this compound

The relationship between the molecular structure of this compound-derived systems and their macroscopic material properties is fundamental to designing functional materials. Key structural factors that can be manipulated include the choice of the metal center, the coordination geometry, the presence of co-ligands, and the influence of counter-ions in the solid state.

The coordination of this compound to different metal ions (e.g., late transition metals vs. lanthanides) will drastically alter the electronic and photophysical properties of the resulting complex. The geometry of the complex—whether tetrahedral, square planar, or octahedral—also has a profound impact. wikipedia.orgrsc.org For example, in luminescent materials, the rigidity and geometry of the coordination sphere can affect the rates of non-radiative decay, thereby influencing the emission quantum yield.

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